Cobao

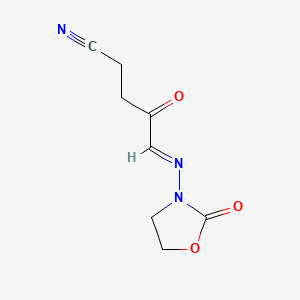

Description

Structure

3D Structure

Properties

CAS No. |

69094-15-1 |

|---|---|

Molecular Formula |

C8H9N3O3 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

(5E)-4-oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile |

InChI |

InChI=1S/C8H9N3O3/c9-3-1-2-7(12)6-10-11-4-5-14-8(11)13/h6H,1-2,4-5H2/b10-6+ |

InChI Key |

GYCZNUWWKOYJHU-UXBLZVDNSA-N |

SMILES |

C1COC(=O)N1N=CC(=O)CCC#N |

Isomeric SMILES |

C1COC(=O)N1/N=C/C(=O)CCC#N |

Canonical SMILES |

C1COC(=O)N1N=CC(=O)CCC#N |

Synonyms |

3-(4-cyano-2-oxobutylideneamino)-2-oxazolidinone 3-(4-cyano-2-oxobutylideneamino)-2-oxazolidone COBAO |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Cobalt Oxide Nanoparticles: A Technical Guide for Researchers

Authored for professionals in scientific research and drug development, this in-depth guide systematically explores the multifaceted properties of cobalt oxide nanoparticles (Co3O4 NPs). From their fundamental physicochemical characteristics to their complex interactions within biological systems, this document provides a comprehensive overview supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Cobalt oxide nanoparticles are garnering significant attention across various scientific disciplines, particularly in biomedicine and materials science.[1][2] Their unique electronic, magnetic, and catalytic properties make them promising candidates for a range of applications, including bio-imaging, biosensors, drug delivery, and as antimicrobial agents.[3][4] This guide synthesizes the current understanding of these nanomaterials, offering a technical resource for their synthesis, characterization, and application.

Core Physicochemical and Electronic Properties

Cobalt oxide nanoparticles, predominantly in the spinel (Co3O4) form, exhibit a unique combination of physical and chemical characteristics that underpin their functionality.[5][6] Co3O4 is recognized as a p-type semiconductor with two direct optical band gaps.[2][6] These nanoparticles typically appear as a black powder and possess a spinel crystal structure.[5] Their high surface-to-volume ratio is a key characteristic of nanomaterials, significantly influencing their reactivity and interaction with other materials.[7]

| Property | Description | Typical Values | References |

| Crystal Structure | Typically a cubic spinel structure where Co2+ ions occupy tetrahedral sites and Co3+ ions are in octahedral sites. | Spinel | [5][6][8] |

| Appearance | Fine powder. | Black | [5] |

| Semiconductor Type | P-type semiconductor. | P-type | [2][5][7] |

| Magnetic Property | Exhibits weak ferromagnetic behavior at room temperature and becomes antiferromagnetic at low temperatures (below ~40K). | Weakly ferromagnetic/antiferromagnetic | [6] |

| Optical Band Gap | Possesses two direct optical band gaps. | ~1.48 - 2.20 eV and ~3.45 eV | [2][6] |

| Particle Size | Varies depending on the synthesis method. | 10 - 100 nm | [9][10][11] |

| Surface Area | High surface-to-volume ratio. | Varies with particle size | [7] |

Synthesis and Characterization: A Methodological Overview

The properties of cobalt oxide nanoparticles are intrinsically linked to their synthesis and subsequent characterization. Various methods have been developed to produce Co3O4 NPs with controlled size, shape, and crystallinity.

Experimental Protocol: Green Synthesis of Cobalt Oxide Nanoparticles

A prevalent and environmentally friendly approach is "green synthesis," which utilizes plant extracts as reducing and capping agents. The following is a generalized protocol based on methodologies described in the literature:

-

Preparation of Plant Extract: An aqueous extract is prepared from a suitable plant source (e.g., Psidium guajava leaves) by boiling a known weight of the plant material in deionized water, followed by filtration.[10]

-

Synthesis of Nanoparticles: A solution of a cobalt salt (e.g., cobalt nitrate hexahydrate) is prepared in deionized water. The plant extract is then added to the cobalt salt solution.[10]

-

Reaction and Formation: The mixture is stirred and heated. The formation of nanoparticles is often indicated by a color change in the solution.[10]

-

Purification: The resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove impurities, and then dried in an oven.[10][12]

-

Calcination: To obtain the crystalline Co3O4 phase, the dried powder is often calcined at a specific temperature (e.g., 500 °C) for several hours.[10][12]

Key Characterization Techniques

To ascertain the properties of the synthesized nanoparticles, a suite of characterization techniques is employed:

-

X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity of the nanoparticles. It can also be used to estimate the average crystallite size using the Debye-Scherrer equation.[12][13][14]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information on the morphology, size, and size distribution of the nanoparticles.[9][12]

-

UV-Visible Spectroscopy (UV-Vis): Used to determine the optical properties, including the band gap energy of the nanoparticles.[8][10][13]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present on the surface of the nanoparticles and confirms the formation of metal-oxygen bonds.[8][13][15]

Biomedical Applications and Biological Interactions

The unique properties of cobalt oxide nanoparticles have led to their exploration in various biomedical applications, including drug delivery, bio-imaging, and as antimicrobial and anticancer agents.[2][3][4]

Drug Delivery and Cancer Therapy

Cobalt oxide nanoparticles are being investigated as carriers for targeted drug delivery.[1] Their large surface area allows for the loading of therapeutic agents, and their magnetic properties could potentially be used for magnetic targeting to specific sites in the body.[16] Furthermore, some studies have shown that Co3O4 NPs themselves can induce cytotoxicity in cancer cells, suggesting a potential role in cancer therapy.[1][9]

Antimicrobial Properties

Co3O4 nanoparticles have demonstrated significant antibacterial activity against various pathogenic bacteria.[3][9] The proposed mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress, leading to damage of bacterial cell membranes and DNA.

Signaling Pathways and Toxicity

The biological effects of cobalt oxide nanoparticles are often mediated through the induction of oxidative stress and the activation of specific signaling pathways. One prominent pathway implicated in CoO NP-induced apoptosis in cancer cells is the TNF-α/caspase-8/p38-MAPK signaling cascade.[17][18]

Exposure to cobalt oxide nanoparticles can lead to an increase in intracellular ROS levels.[17][19] This oxidative stress can trigger the release of tumor necrosis factor-alpha (TNF-α), which then activates caspase-8.[17] Activated caspase-8 can, in turn, phosphorylate p38 mitogen-activated protein kinase (p38-MAPK), ultimately leading to the activation of downstream executioner caspases, such as caspase-3, and subsequent apoptosis.[17][18]

It is important to note that the toxicity of cobalt oxide nanoparticles is a significant consideration.[20][21] Factors such as dose, exposure time, particle size, and cell type all play a role in determining the biocompatibility and potential adverse effects of these nanomaterials.[21][22]

Catalytic and Other Applications

Beyond biomedicine, the catalytic activity of cobalt oxide nanoparticles is a significant area of research. Their high surface area and unique electronic structure make them effective catalysts in various chemical reactions, including oxidation and reduction processes.[5][7] They are also being explored for applications in energy storage, such as in lithium-ion batteries and supercapacitors, as well as in sensors and electronic devices.[5][7][16]

References

- 1. jchemrev.com [jchemrev.com]

- 2. Green fabrication of Co and Co3O4 nanoparticles and their biomedical applications: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Sustainable synthesis of cobalt and cobalt oxide nanoparticles and their catalytic and biomedical applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. azonano.com [azonano.com]

- 6. jconsortium.com [jconsortium.com]

- 7. Cobalt(II,III) oxide, Co3O4 nanoparticles | Particular Materials SRL [particularmaterials.com]

- 8. krishisanskriti.org [krishisanskriti.org]

- 9. journals.stmjournals.com [journals.stmjournals.com]

- 10. Green Synthesis and Characterization of Cobalt Oxide Nanoparticles Using Psidium guajava Leaves Extracts and Their Photocatalytic and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physical properties and pharmacological applications of Co3O4, CuO, NiO and ZnO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijnnonline.net [ijnnonline.net]

- 13. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 14. jacsdirectory.com [jacsdirectory.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Cobalt oxide nanoparticle - Wikipedia [en.wikipedia.org]

- 17. Cobalt oxide nanoparticles induced oxidative stress linked to activation of TNF-α/caspase-8/p38-MAPK signaling in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cobalt oxide nanoparticles aggravate DNA damage and cell death in eggplant via mitochondrial swelling and NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nanotoxicity of multifunctional stoichiometric cobalt oxide nanoparticles (SCoONPs) with repercussions toward apoptosis, necrosis, and cancer necrosis factor (TNF-α) at nano-biointerfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro evaluation of cobalt oxide nanoparticle-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Cobalt Oxide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methods for producing cobalt oxide thin films. Cobalt oxides, existing primarily as CoO and Co₃O₄, are significant materials in various technological fields due to their unique optical, magnetic, and catalytic properties. This document details the experimental protocols for the most prevalent synthesis techniques, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate key processes and relationships.

Introduction to Cobalt Oxide Thin Films

Cobalt oxide thin films are a class of transition metal oxide materials that have garnered substantial research interest. Their applications are diverse, ranging from catalysts and gas sensors to electrochromic devices and energy storage. The properties of these films are intrinsically linked to their synthesis method, which dictates their crystal structure, morphology, and stoichiometry. This guide explores the most common and effective methods for the controlled deposition of cobalt oxide thin films.

Synthesis Methodologies

A variety of techniques, broadly categorized into chemical and physical deposition methods, are employed for the synthesis of cobalt oxide thin films. Chemical methods, such as sol-gel, spray pyrolysis, and chemical vapor deposition, offer advantages in terms of scalability and cost-effectiveness. Physical vapor deposition techniques, including pulsed laser deposition and sputtering, provide precise control over film thickness and purity.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel). Spin coating and dip coating are two common methods for depositing sol-gel thin films.

Experimental Protocol: Sol-Gel Spin Coating

-

Precursor Solution Preparation:

-

Dissolve cobalt acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) or cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in a solvent such as methanol.

-

Stir the solution vigorously at approximately 60°C for 1 hour to ensure complete dissolution.

-

-

Substrate Preparation:

-

Clean the substrate (e.g., glass, silicon wafer) ultrasonically with acetone and methanol.

-

Dry the substrate thoroughly.

-

-

Deposition:

-

Place the substrate on the spin coater chuck.

-

Dispense a small amount of the precursor solution onto the center of the substrate.

-

Spin the substrate at a controlled speed (e.g., 3000 rpm) for a specific duration (e.g., 30-60 seconds) to spread the solution evenly and evaporate the solvent.

-

-

Drying and Annealing:

-

Dry the coated substrate on a hot plate at around 100°C for 10 minutes to remove residual solvent.

-

Anneal the film in a furnace at a specific temperature (e.g., 400-700°C) in a controlled atmosphere (e.g., air, nitrogen) to induce crystallization and form the desired cobalt oxide phase (CoO or Co₃O₄).[1][2] The choice of atmosphere is crucial; heating in air typically yields Co₃O₄, while an inert atmosphere can produce CoO.[3]

-

Experimental Workflow for Sol-Gel Synthesis

Caption: Workflow for Sol-Gel Synthesis of Cobalt Oxide Thin Films.

Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable technique that involves spraying a precursor solution onto a heated substrate. The droplets undergo solvent evaporation and thermal decomposition, leading to the formation of a thin film.

Experimental Protocol: Spray Pyrolysis

-

Precursor Solution Preparation:

-

Dissolve a cobalt salt, such as cobalt chloride hexahydrate (CoCl₂·6H₂O) or cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), in deionized water to achieve the desired molar concentration (e.g., 0.1 M).[4]

-

Stir the solution until the precursor is fully dissolved.

-

-

Substrate Preparation:

-

Clean the glass substrates thoroughly with an organic solvent, followed by rinsing with deionized water and drying.

-

-

Deposition:

-

Preheat the substrate to the desired deposition temperature (e.g., 300-500°C).

-

Spray the precursor solution onto the heated substrate using a spray nozzle. The carrier gas is typically compressed air.

-

The pyrolytic reaction on the hot substrate surface forms the cobalt oxide thin film.

-

-

Annealing (Optional):

-

The as-deposited films can be subsequently annealed in a furnace at a specific temperature (e.g., 500°C) to improve crystallinity and control the phase of the cobalt oxide.[4]

-

Experimental Workflow for Spray Pyrolysis

References

An In-depth Technical Guide to the Crystal Structures of Different Cobalt Oxide Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various cobalt oxide phases, with a primary focus on Cobalt(II) Oxide (CoO), Cobalt(II,III) Oxide (Co3O4), and the putative Cobalt(III) Oxide (Co2O3). This document is intended to serve as a valuable resource for researchers and professionals working in materials science, catalysis, and drug development, where the specific crystalline form of cobalt oxide can significantly influence its properties and applications.

Overview of Cobalt Oxide Phases

Cobalt, a transition metal, can exist in multiple oxidation states, primarily +2 and +3, leading to the formation of several stable and metastable oxide phases. The arrangement of cobalt and oxygen atoms in the crystal lattice dictates the material's electronic, magnetic, and chemical properties. The most commonly encountered and well-characterized phases are CoO and Co3O4. The existence and stable crystal structure of Co2O3 are subjects of ongoing scientific discussion.

Cobalt(II) Oxide (CoO)

Cobalt(II) Oxide, or cobaltous oxide, is a compound where cobalt exhibits a +2 oxidation state. It most commonly crystallizes in the rock salt cubic structure, but a hexagonal wurtzite phase has also been synthesized.

CoO - Rock Salt Structure

The most stable and common form of CoO adopts a cubic crystal system with a rock salt structure, analogous to that of sodium chloride.[1] In this structure, each Co²⁺ ion is octahedrally coordinated to six O²⁻ ions, and each O²⁻ ion is similarly coordinated to six Co²⁺ ions. This arrangement forms a face-centered cubic (FCC) lattice.[2]

Table 1: Crystallographic Data for CoO (Rock Salt)

| Parameter | Value | Reference |

| Crystal System | Cubic | [2] |

| Space Group | Fm-3m (No. 225) | [2] |

| Lattice Parameter (a) | 4.2615 Å | |

| Formula Units (Z) | 4 | |

| Density (calculated) | 6.44 g/cm³ | |

| Coordination (Co²⁺) | 6 (Octahedral) | [1] |

| Coordination (O²⁻) | 6 (Octahedral) | [2] |

| Co-O Bond Length | ~2.13 Å | [3] |

CoO - Wurtzite Structure

A less common, metastable hexagonal phase of CoO with a wurtzite crystal structure can also be synthesized, particularly in nanocrystalline form. In this structure, both the Co²⁺ and O²⁻ ions are tetrahedrally coordinated.

Table 2: Crystallographic Data for CoO (Wurtzite)

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [4] |

| Space Group | P6₃mc (No. 186) | [4] |

| Lattice Parameters | a = 3.25 Å, c = 5.24 Å | |

| Formula Units (Z) | 2 | |

| Density (calculated) | 5.45 g/cm³ | |

| Coordination (Co²⁺) | 4 (Tetrahedral) | |

| Coordination (O²⁻) | 4 (Tetrahedral) |

Cobalt(II,III) Oxide (Co3O4)

Cobalt(II,III) oxide, also known as tricobalt tetraoxide, is a mixed-valence compound containing both Co²⁺ and Co³⁺ ions. It possesses a normal spinel structure.[3] In this arrangement, the O²⁻ ions form a cubic close-packed lattice. The Co²⁺ ions occupy tetrahedral sites, while the Co³⁺ ions reside in octahedral sites.[5][6]

Table 3: Crystallographic Data for Co3O4 (Spinel)

| Parameter | Value | Reference |

| Crystal System | Cubic | [7] |

| Space Group | Fd-3m (No. 227) | [7] |

| Lattice Parameter (a) | ~8.084 Å | [7] |

| Formula Units (Z) | 8 | |

| Density (calculated) | 6.11 g/cm³ | |

| Coordination (Co²⁺) | 4 (Tetrahedral) | [6] |

| Coordination (Co³⁺) | 6 (Octahedral) | [6] |

| Co(tetrahedral)-O Bond Length | ~1.99 Å | [3] |

| Co(octahedral)-O Bond Length | ~1.89 Å | [3] |

Cobalt(III) Oxide (Co2O3)

The existence of a stable, bulk crystalline phase of cobalt(III) oxide (Co2O3) is a topic of debate in the scientific community. While the compound is often referred to, particularly in older literature, obtaining a pure, well-characterized crystalline sample has proven to be challenging.[8] Some theoretical studies suggest that Co2O3 is thermodynamically unstable and tends to decompose into Co3O4 and oxygen.[4] As such, definitive and universally accepted crystallographic data for Co2O3 is not available. Researchers should exercise caution when referencing this phase and are encouraged to rely on materials that have been thoroughly characterized by modern techniques.

Experimental Protocols

The determination of the crystal structure of cobalt oxides relies on a combination of synthesis and characterization techniques. Below are representative protocols for the synthesis of CoO and Co3O4 and their structural analysis using X-ray diffraction.

Synthesis of Co3O4 Nanoparticles via Sol-Gel Method

This protocol describes a common method for synthesizing Co3O4 nanoparticles.

-

Precursor Solution Preparation: A 0.1 M solution of cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) is prepared by dissolving the salt in ethanol with vigorous stirring.

-

Chelating Agent Addition: A citric acid solution (e.g., 0.1 M in ethanol) is added to the cobalt nitrate solution in a 1:1 molar ratio. The citric acid acts as a chelating agent.

-

Gel Formation: The solution is heated to approximately 80°C while stirring. This process continues until a viscous gel is formed.

-

Drying: The gel is dried in an oven at around 120°C for several hours to remove the solvent.

-

Calcination: The dried powder is then calcined in a furnace in an air atmosphere. A typical procedure involves heating to 500°C at a rate of 5°C/min and holding at that temperature for 2-4 hours. This step decomposes the organic precursors and leads to the formation of crystalline Co3O4.

Synthesis of CoO Nanocrystals via Hydrothermal Method

This protocol outlines a typical hydrothermal synthesis for CoO nanocrystals.

-

Precursor Solution: A solution of a cobalt salt, such as cobalt chloride (CoCl₂) or cobalt acetate (Co(CH₃COO)₂), is prepared in a solvent, which can be water or a mixture of water and an organic solvent like ethanol.

-

Precipitating Agent: A precipitating agent, such as sodium hydroxide (NaOH) or ammonia (NH₃), is added dropwise to the cobalt salt solution under constant stirring to form a cobalt hydroxide precipitate.

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 120°C and 180°C for a period of 6 to 24 hours.

-

Product Recovery: After the autoclave has cooled to room temperature, the product is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in a vacuum oven at around 60°C.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for determining the crystal structure of cobalt oxide phases.

-

Sample Preparation: A small amount of the synthesized cobalt oxide powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

-

Data Collection: The XRD pattern is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range (e.g., 20° to 80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.

-

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed on the XRD data.[7][9] This method involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. By refining parameters such as lattice constants, atomic positions, and peak shape parameters, a precise determination of the crystal structure can be achieved.

Visualization of Cobalt Oxide Phase Transformations

The different phases of cobalt oxide can be interconverted under specific conditions of temperature and oxygen partial pressure. The following diagram illustrates the general relationships between metallic cobalt, CoO, and Co3O4.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lasphub.com [lasphub.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. refinement-by-the-rietveld-method-and-extended-x-ray-absorption-fine-structure-of-a-1-2-3-type-ceramic-oxide-containing-cobalt-instead-of-copper - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

electronic and magnetic properties of CoO

An In-Depth Technical Guide to the Electronic and Magnetic Properties of Cobalt(II) Oxide (CoO)

Introduction

Cobalt(II) oxide (CoO) is a transition metal oxide that has garnered significant scientific interest due to its pronounced electronic correlation effects and antiferromagnetic properties. It serves as a model compound for studying Mott insulators, where traditional band theory fails to predict its insulating nature.[1] In its paramagnetic state, CoO adopts a cubic rock-salt crystal structure.[2][3] This guide provides a detailed overview of the fundamental electronic and magnetic characteristics of CoO, outlines the experimental methodologies used for its characterization, and presents key quantitative data for researchers in materials science and condensed matter physics.

Electronic Properties

The electronic structure of CoO is primarily determined by the cobalt 3d and oxygen 2p orbitals. The Co²⁺ ion in the octahedral crystal field has a 3d⁷ electronic configuration.[4] Strong Coulomb repulsion between the d-electrons (Hubbard interaction, U) plays a critical role in defining its electronic properties.

Insulating Nature: A Charge-Transfer Insulator

According to standard band theory, CoO with its partially filled 3d band should be a metal. However, it is experimentally observed to be an insulator, with a significant band gap.[1] This discrepancy is explained by strong electron-electron correlations. CoO is classified as a charge-transfer insulator.[5] In this model, the energy required to transfer an electron from an oxygen 2p orbital to a cobalt 3d orbital (charge-transfer energy, Δ) is less than the energy required to move an electron between two cobalt sites (the Mott-Hubbard energy, U). Therefore, the lowest energy excitation that creates a conducting state is across the charge-transfer gap, defining the insulating character of the material.[5] Photoemission and resonance photoemission studies confirm the strong correlation effects among the d-electrons, while oxygen states are found to be more band-like.[5]

Band Gap

The band gap of CoO is approximately 2.4-2.5 eV.[3][6] This value can be influenced by factors such as crystallinity, particle size, and the specific experimental technique used for measurement.[7] For instance, wurtzite CoO thin films have been reported with a direct band gap of 1.6 eV, making them potentially suitable for photovoltaic applications.[8]

References

- 1. anorg.chem.uu.nl [anorg.chem.uu.nl]

- 2. Cobalt - Wikipedia [en.wikipedia.org]

- 3. Cobalt(II) oxide - Wikipedia [en.wikipedia.org]

- 4. journals.aps.org [journals.aps.org]

- 5. journals.aps.org [journals.aps.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Wurtzite CoO: a direct band gap oxide suitable for a photovoltaic absorber - Chemical Communications (RSC Publishing) [pubs.rsc.org]

cobalt oxide band gap and optical properties

An In-Depth Technical Guide to the Band Gap and Optical Properties of Cobalt Oxides

Introduction

Cobalt oxides are a class of transition metal oxides with a rich variety of compositions, oxidation states, and crystalline structures, including cobalt (II) oxide (CoO), cobalt (III) oxide (Co₂O₃), and the mixed-valence spinel cobalt (II,III) oxide (Co₃O₄)[1]. These materials have garnered significant interest from the scientific community due to their unique magnetic, electronic, and optical properties. Co₃O₄, in particular, is a p-type semiconductor known for its distinctive dual direct optical band gaps and finds applications in catalysis, energy storage, sensors, and solar energy harvesting[2][3].

This guide provides a comprehensive technical overview of the electronic band structure and optical properties of the most stable cobalt oxides: CoO, Co₃O₄, and Co₂O₃. It is intended for researchers and scientists, detailing the theoretical underpinnings, experimental determination, and key factors influencing these properties.

Fundamentals of Electronic Band Structure in Cobalt Oxides

The optical properties of semiconductors are fundamentally governed by their electronic band structure, specifically the energy difference between the top of the valence band (VB) and the bottom of the conduction band (CB)—known as the band gap (E_g). In cobalt oxides, the valence band is primarily formed by hybridized O 2p orbitals, while the conduction band is composed of Co 3d orbitals.

The nature of the band gap can be either direct or indirect, depending on whether the maximum of the valence band and the minimum of the conduction band occur at the same momentum vector (k-vector) in the Brillouin zone. Direct band gap materials are efficient at absorbing and emitting light, making them suitable for optoelectronic applications. Cobalt oxides, particularly Co₃O₄, are characterized by direct band gap transitions[2].

Cobalt (II,III) Oxide (Co₃O₄): A Dual Band Gap System

Co₃O₄ adopts a normal spinel crystal structure, where Co²⁺ ions occupy tetrahedral sites and Co³⁺ ions are situated in octahedral sites within a cubic close-packed lattice of oxide ions[2][4]. This unique configuration of two different cobalt oxidation states leads to a distinctive electronic structure characterized by two primary direct optical band gaps.

These two band gaps arise from different ligand-to-metal charge transfer (LMCT) events[5]:

-

Low Energy Band Gap (E_g1) : Corresponds to the excitation of an electron from the O²⁻ valence band to the Co³⁺ level (O²⁻ → Co³⁺).

-

High Energy Band Gap (E_g2) : Associated with the charge transfer from the O²⁻ valence band to the Co²⁺ level (O²⁻ → Co²⁺).

The presence of these two absorption edges is a hallmark of Co₃O₄ and is consistently observed in its optical absorption spectra[6][7]. The precise values of these band gaps are highly sensitive to the material's synthesis method, crystallinity, particle size, and stoichiometry.

Quantitative Data: Band Gap of Co₃O₄

The reported band gap values for Co₃O₄ vary significantly across the literature due to differences in preparation conditions and characterization techniques. A summary of representative values is presented below.

| Band Gap 1 (E_g1) [eV] | Band Gap 2 (E_g2) [eV] | Synthesis Method | Measurement Technique | Reference |

| ~1.6 | 1.96 | (Theoretical) | Density Functional Theory (GGA+U) | [8][9] |

| 1.4 - 1.5 | 2.18 - 2.23 | Sol-Gel Dip Coating | UV-Vis Spectroscopy | [10] |

| 1.58 | 3.33 | Sonochemical | UV-Vis Spectroscopy | [7] |

| 1.8 | 3.2 | Ultrasonic-Assisted | UV-Vis Spectroscopy | [11] |

| 2.2 | 3.5 | Hydrothermal | UV-Vis Spectroscopy | [6] |

| 2.1 | 3.0 | Sol-Gel (calcined at 400°C) | UV-Vis Spectroscopy | [2] |

| 2.03 | - | Spray Pyrolysis | UV-Vis Spectroscopy | [12] |

Diagram: Electronic Transitions in Co₃O₄

The dual band gap structure of Co₃O₄ can be visualized as two distinct electronic transitions from the valence band to different acceptor levels within the conduction band, corresponding to the different cobalt cations.

Caption: Simplified energy band diagram for Co₃O₄.

Cobalt (II) Oxide (CoO) and Cobalt (III) Oxide (Co₂O₃)

Cobalt (II) Oxide (CoO)

CoO possesses a rock-salt crystal structure and is an antiferromagnetic insulator[1]. Its electronic properties classify it as a strongly correlated material[13]. The band gap of CoO is generally higher than the first band gap of Co₃O₄. Experimental and theoretical values show some variation, often depending on the theoretical approach used for calculation.

| Band Gap (E_g) [eV] | Method | Remarks | Reference |

| 2.2 - 2.8 | Sol-Gel, Annealed in H₂/N₂ | Direct transition | [10] |

| 2.6 | (Theoretical) | DFT+U calculation | [14] |

| 5.5, 7.5 | Kramers-Krönig analysis | Reflectance spectra structure | [15] |

Cobalt (III) Oxide (Co₂O₃)

Co₂O₃ is the least stable of the common cobalt oxides and is difficult to synthesize in a pure phase, as it tends to reduce to Co₃O₄ at elevated temperatures[1]. Consequently, there is less experimental data available for its optical properties. Studies on Co₂O₃ thin films suggest it has two direct optical band gaps. Computational studies indicate that the corundum structure of Co₂O₃ is unstable[16].

| Band Gap 1 (E_g1) [eV] | Band Gap 2 (E_g2) [eV] | Synthesis Method | Measurement Technique | Reference |

| 1.48 | 1.95 | Spray Pyrolysis | UV-Vis Spectroscopy | [17] |

Factors Influencing Band Gap and Optical Properties

Synthesis Method and Annealing

The choice of synthesis technique—such as sol-gel, hydrothermal, spray pyrolysis, or co-precipitation—and subsequent annealing conditions significantly impacts the crystallinity, particle size, and defect concentration of cobalt oxide materials, thereby altering their band gap.[18][19][20] For instance, increasing the calcination temperature during sol-gel synthesis has been shown to increase the band gap of Co₃O₄ nanoparticles[2]. Films annealed in a reducing atmosphere (H₂/N₂) form the CoO phase, while those annealed in air consist of the Co₃O₄ phase, each with distinct optical properties[10].

Doping

Introducing dopants into the cobalt oxide lattice is a common strategy to tune its electronic and optical properties. Doping can create new energy levels within the band gap or modify the lattice parameters, leading to a change in the band gap energy. For example, doping Co₃O₄ with chromium has been shown to lower the band gap, while doping with copper can increase it.

| Dopant | Effect on Band Gap | Concentration | New Band Gap [eV] | Reference |

| Chromium (Cr) | Decrease | 1% | 2.5 | [21] |

| Chromium (Cr) | Decrease | 5% | 2.4 | [21] |

| Copper (Cu) | Increase | 2% | 1.70 and 3.43 | [7] |

| Iron (Fe) | - | 2-6% | (Examined) | [12] |

| Zinc (Zn) | Decrease | - | 3.45 to 3.35 | [22] |

Nanoparticle Size and Quantum Confinement

For cobalt oxide nanoparticles, a decrease in particle size can lead to an increase in the band gap. This phenomenon, known as the quantum confinement effect, becomes significant when the particle dimensions are comparable to the exciton Bohr radius of the material[2].

Experimental and Theoretical Methodologies

Experimental Protocol: Band Gap Determination via UV-Vis Spectroscopy

The optical band gap of cobalt oxides is most commonly determined using UV-Visible (UV-Vis) absorption spectroscopy. The workflow involves synthesizing the material, recording its absorption spectrum, and analyzing the data using a Tauc plot.

Methodology:

-

Sample Preparation : Synthesize cobalt oxide as a thin film on a transparent substrate (e.g., glass, FTO) or as a stable colloidal suspension of nanoparticles[18][23].

-

Spectroscopic Measurement : Use a double-beam UV-Vis spectrophotometer to measure the absorbance (A) or transmittance (T) of the sample over a specific wavelength range (e.g., 200-900 nm)[6][19].

-

Calculation of Absorption Coefficient (α) : The absorption coefficient is calculated from the absorbance data using the Beer-Lambert law: α = (2.303 * A) / t where t is the thickness of the film or the path length of the cuvette.

-

Tauc Plot Analysis : The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a direct band gap semiconductor is given by the Tauc relation: (αhν)² = B(hν - E_g) where B is a constant. By plotting (αhν)² versus hν, a linear region is obtained for the direct transition. The band gap (E_g) is determined by extrapolating this linear portion of the curve to the x-axis, where (αhν)² = 0[7][11].

Diagram: Experimental Workflow for Optical Characterization

Caption: Workflow for determining the band gap of cobalt oxides.

Theoretical Protocol: Band Gap Calculation via DFT

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and band gap of materials. However, standard DFT functionals like the Generalized Gradient Approximation (GGA) often underestimate the band gap of strongly correlated materials like cobalt oxides[8][9]. To correct this, methods like DFT+U (which adds a Hubbard U term to account for on-site Coulombic interactions) or hybrid functionals (like PBE0 or HSE06) are employed to obtain results that are in better agreement with experimental values[8][13].

Methodology:

-

Define Crystal Structure : Start with the known crystallographic information (e.g., spinel for Co₃O₄, rock-salt for CoO).

-

Select Functional : Choose an appropriate exchange-correlation functional (e.g., GGA, GGA+U, HSE06). For CoO and Co₃O₄, GGA+U or hybrid functionals are preferred[9][13].

-

Perform Self-Consistent Field (SCF) Calculation : The electronic ground state is calculated iteratively.

-

Band Structure and Density of States (DOS) Calculation : The electronic band structure and the density of states are computed to identify the valence band maximum (VBM) and conduction band minimum (CBM).

-

Determine Band Gap : The band gap is the energy difference between the CBM and VBM. The calculated value is then compared with experimental results.

Diagram: Logic of Theoretical Band Gap Calculation

References

- 1. Cobalt - Wikipedia [en.wikipedia.org]

- 2. jconsortium.com [jconsortium.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Cu x Co 3−x O 4 nanoparticles by a sonochemical method and characterization of structural and optical properties and photocatalytic activ ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08060E [pubs.rsc.org]

- 8. emergentmind.com [emergentmind.com]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. joam.inoe.ro [joam.inoe.ro]

- 11. joam.inoe.ro [joam.inoe.ro]

- 12. researchgate.net [researchgate.net]

- 13. Electronic Structure and Bonding in Co-Based Single and Mixed Valence Oxides: A Quantum Chemical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.aps.org [journals.aps.org]

- 15. journals.aps.org [journals.aps.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. i-asem.org [i-asem.org]

- 19. Synthesis and Characterization of Co3O4 Thin Film [scirp.org]

- 20. Synthesis of Cobalt Oxide on FTO by Hydrothermal Method for Photoelectrochemical Water Splitting Application [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. misd.tech [misd.tech]

A Historical Overview of Cobalt Oxide Research: From Ancient Pigments to Modern Nanotechnology

An in-depth technical guide on the historical overview of cobalt oxide research, designed for researchers, scientists, and drug development professionals.

Introduction

Cobalt oxides, primarily Cobalt(II) oxide (CoO) and Cobalt(II,III) oxide (Co₃O₄), are a class of inorganic compounds that have captivated scientists and artisans for millennia. Their rich history is a compelling narrative of scientific discovery, tracing their application from vibrant blue pigments in ancient pottery to their current, indispensable role in high-technology fields such as energy storage, catalysis, and electronics. This technical guide provides a comprehensive historical overview of cobalt oxide research, detailing key discoveries, the evolution of synthesis methodologies, and the expansion of their applications, with a focus on the technical data and experimental protocols that have defined the field.

Early History: The Era of Pigmentation (Antiquity - 18th Century)

The story of cobalt oxide begins not in a laboratory, but in the kilns of ancient civilizations. As early as 2600 BCE, cobalt-containing minerals were used to create brilliant blue glazes for Egyptian pottery and jewelry.[1][2] This practice continued for centuries, with cobalt oxide being the secret ingredient in the iconic blue and white porcelain of China's Tang (618-907 AD) and Ming (1368-1644 AD) dynasties.[2][3] The name "cobalt" itself has origins in superstition; 16th-century German miners named the ore kobold after mischievous spirits they blamed for the poisonous arsenic-bearing ores that looked like copper but yielded no metal upon smelting.[1][3]

It wasn't until 1735 that Swedish chemist Georg Brandt successfully isolated the metallic element, cobalt, and determined that its compounds were the source of the blue color in the ores.[2][3] This marked a pivotal shift from artisanal use to scientific inquiry.

The Scientific Age: Characterization and Early Industrial Use (18th - 20th Century)

Following Brandt's discovery, the 18th and 19th centuries saw the burgeoning of cobalt's use in industrial-scale pigment production. French chemist Louis Jacques Thénard developed the vibrant "cobalt blue" pigment in 1802 by calcining cobalt oxide with alumina.[1] Throughout this period, the primary application of cobalt oxide remained in the ceramics and glass industries as a powerful coloring agent.[3][4][5]

The early 20th century brought new discoveries. The metallic properties of cobalt were explored, leading to the development of wear-resistant Stellite alloys by Elwood Haynes.[3] However, the most significant applications for the oxides beyond pigmentation began to emerge in the field of catalysis. Cobalt oxides were found to be effective catalysts in various chemical processes, including petroleum refining.[6]

The Modern Era: Advanced Materials and Nanotechnology (Late 20th Century - Present)

The latter half of the 20th century and the dawn of the 21st century represent a renaissance in cobalt oxide research, driven by the needs of the electronics and energy sectors. The discovery of the electrochemical properties of cobalt oxides was a watershed moment. In 1980, John Goodenough utilized lithium cobalt oxide (LiCoO₂) as a high-potential cathode, a foundational development for the first commercial lithium-ion battery, which was brought to market by Sony in 1991.[7]

This era is also defined by the rise of nanotechnology. Researchers discovered that by controlling the size and morphology of cobalt oxide particles at the nanoscale, their physical and chemical properties could be dramatically enhanced.[8][9] This has led to a surge in research exploring cobalt oxide nanoparticles for applications including:

-

Supercapacitors: Their high theoretical specific capacitance makes them promising electrode materials.[10][11]

-

Gas Sensors: The semiconducting nature of Co₃O₄ allows it to be used in sensors for gases like toluene, acetone, and nitrogen oxides.[12]

-

Catalysis: Nanostructured cobalt oxides exhibit superior catalytic activity for reactions like CO oxidation and oxygen evolution reactions (OER) due to their high surface area.[9][13][14]

-

Magnetic Materials: Co₃O₄ is an important antiferromagnetic material.[15][16]

dot

Caption: A timeline of key milestones in the history of cobalt oxide research.

Technical Data Summary

Research over the centuries has precisely characterized the two most stable forms of cobalt oxide: CoO and Co₃O₄.

Table 1: Physical and Crystallographic Properties of Common Cobalt Oxides

| Property | Cobalt(II) Oxide (CoO) | Cobalt(II,III) Oxide (Co₃O₄) |

| Common Name | Cobalt Monoxide | Tricobalt Tetroxide |

| Appearance | Olive-green or gray powder[4] | Black solid[16] |

| Crystal Structure | Cubic, Rock-salt (Halite)[15][17] | Normal Spinel[15][16] |

| Space Group | Fm-3m (No. 225)[4][17] | Fd-3m (No. 227)[16] |

| Valence State(s) | Co²⁺[2] | Mixed: Co²⁺ and Co³⁺ (Co²⁺Co³⁺₂O₄)[15][16] |

| Density | 6.45 g/cm³[4] | 6.11 g/cm³[18][19] |

| Melting Point | 1,933 °C[4] | 895 °C (Decomposes)[18][19] |

| Band Gap | ~2.4 eV[4][20] | ~1.5 eV[21] |

| Magnetic Properties | Antiferromagnetic below 289 K[15] | Antiferromagnetic[16] |

Table 2: Evolution of Cobalt Oxide Applications

| Era | Key Application(s) | Description |

| Ancient Times | Pigments, Glazes | Used to create deep blue colors in glass, ceramics, and pottery.[2][3] |

| 19th Century | Industrial Pigments | Widespread manufacturing of "cobalt blue" for paints and porcelain.[1][5] |

| Early 20th Century | Catalysis | Employed as catalysts in the petroleum industry for hydroprocessing.[3][6] |

| Mid-20th Century | Magnetic Materials | Development of AlNiCo magnets containing cobalt.[3] |

| Late 20th Century | Lithium-Ion Batteries | LiCoO₂ used as the cathode material in the first commercial Li-ion batteries.[7] |

| 21st Century | Supercapacitors, Sensors, Nanocatalysis | Nanostructured Co₃O₄ used for high-performance energy storage, environmental sensing, and efficient catalytic reactions.[10][12][18] |

Experimental Protocols: The Evolution of Synthesis

Methodologies for synthesizing cobalt oxides have evolved from simple high-temperature calcination of cobalt salts to sophisticated, low-temperature "soft chemistry" routes that provide precise control over particle size and morphology.

Early Method: Thermal Decomposition

One of the earliest and most straightforward methods for preparing cobalt oxides involves the thermal decomposition of cobalt salts like cobalt(II) nitrate or cobalt(II) carbonate in the air.[4]

-

Protocol:

-

A cobalt salt precursor (e.g., Co(NO₃)₂·6H₂O) is placed in a ceramic crucible.

-

The crucible is heated in a furnace in the presence of air.

-

Heating CoO at 600–700 °C yields Co₃O₄.[16]

-

Heating above 900 °C causes Co₃O₄ to decompose back to CoO, demonstrating a key thermal equilibrium: 2 Co₃O₄ ⇌ 6 CoO + O₂.[4][16]

-

dot

References

- 1. briandcolwell.com [briandcolwell.com]

- 2. Cobalt | Uses, Properties, & Facts | Britannica [britannica.com]

- 3. timelines.issarice.com [timelines.issarice.com]

- 4. Cobalt(II) oxide - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Properties and applications of cobalt oxide-Industry News-Nickel Acetate,Cobalt Sulfate-Fairsky Industrial Co., Limited [fairskyindustrial.com]

- 7. Lithium-ion battery - Wikipedia [en.wikipedia.org]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. youtube.com [youtube.com]

- 10. jacsdirectory.com [jacsdirectory.com]

- 11. Improvement of the Pseudocapacitive Performance of Cobalt Oxide-Based Electrodes for Electrochemical Capacitors [mdpi.com]

- 12. Cobalt oxide nanoparticle - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Cobalt(II,III) oxide - Wikipedia [en.wikipedia.org]

- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 18. azonano.com [azonano.com]

- 19. jconsortium.com [jconsortium.com]

- 20. COBALT OXIDE - Ataman Kimya [atamanchemicals.com]

- 21. pubs.acs.org [pubs.acs.org]

Unraveling the Core Mechanisms of Cobalt Oxide Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cobalt oxides have emerged as a class of highly effective and economical catalysts for a wide array of chemical transformations, ranging from environmental remediation to key reactions in energy conversion and storage. Their robust performance stems from a rich interplay of variable oxidation states, lattice oxygen mobility, and distinct surface coordination environments. This technical guide provides a comprehensive overview of the fundamental mechanisms underpinning cobalt oxide catalysis, with a focus on two exemplary and extensively studied reactions: Carbon Monoxide (CO) oxidation and the Oxygen Evolution Reaction (OER).

Core Catalytic Mechanisms: A Tale of Two Pathways

The catalytic prowess of cobalt oxides, particularly the spinel Co₃O₄, is largely attributed to two dominant mechanisms: the Mars-van Krevelen (MvK) mechanism and the Langmuir-Hinshelwood (LH) mechanism. The prevailing pathway is often dictated by the reaction conditions, temperature, and the specific morphology of the cobalt oxide catalyst.[1][2]

The Mars-van Krevelen (MvK) Mechanism

The MvK mechanism is characterized by the direct participation of lattice oxygen from the catalyst in the oxidation of the reactant. The resulting oxygen vacancy is subsequently replenished by gas-phase oxygen. This mechanism is particularly prevalent at higher temperatures.[1][3] For CO oxidation on Co₃O₄, the MvK pathway involves the adsorption of CO onto a cobalt cation, followed by its reaction with a surface lattice oxygen atom to form CO₂. This process leads to the reduction of a cobalt cation (typically Co³⁺ to Co²⁺) and the creation of an oxygen vacancy.[4][5]

The Langmuir-Hinshelwood (LH) Mechanism

In contrast, the LH mechanism involves the reaction between two co-adsorbed species on the catalyst surface. For CO oxidation, this entails the adsorption of both CO and O₂ onto adjacent active sites. The reaction then proceeds between the adsorbed CO and an adsorbed oxygen atom to form CO₂.[2][6] This pathway is often favored at lower temperatures where surface coverage of reactants is higher.[1]

References

- 1. Operando Insights into CO Oxidation on Cobalt Oxide Catalysts by NAP-XPS, FTIR, and XRD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. A DFT Study on CO Oxidation over Co3O4 [research.chalmers.se]

- 6. youtube.com [youtube.com]

Safety and Handling of Cobalt Oxide Nanomaterials: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical safety and handling guidelines for cobalt oxide nanomaterials (Co₃O₄ NPs). It consolidates toxicological data, outlines detailed experimental protocols for safety assessment, and visualizes key biological pathways and workflows to ensure safe laboratory practices and inform risk assessment.

Hazard Identification and Risk Management

Cobalt oxide nanoparticles are classified as harmful if swallowed and can cause allergic skin reactions. They are also recognized as very toxic to aquatic life with long-lasting effects. The primary routes of occupational exposure to nanomaterials are inhalation, dermal contact, and ingestion. Due to their small size, Co₃O₄ NPs can penetrate deep into the lungs and may translocate to other organs, necessitating stringent safety protocols.

A comprehensive risk management program is essential when working with engineered nanomaterials. This program should include a thorough hazard analysis, implementation of engineering and administrative controls, and the mandatory use of personal protective equipment (PPE).

Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure.

-

Containment: Handle powdered Co₃O₄ NPs exclusively within a certified chemical fume hood, glove box, or a ventilated enclosure equipped with a high-efficiency particulate air (HEPA) filter. This is critical during activities with a high potential for aerosolization, such as weighing, mixing, or sonicating dry powders.

-

Ventilation: Utilize local exhaust ventilation systems to capture nanoparticles at the source. Ensure that exhaust from these systems is not recirculated into the laboratory.

-

Furnaces and Reactors: Any tube furnaces or chemical reaction vessels used for synthesizing or treating Co₃O₄ NPs should be vented directly into an exhaust system.

Administrative and Work Practice Controls

These practices are designed to reduce the duration, frequency, and intensity of exposure.

-

Hygiene:

-

Eating, drinking, and applying cosmetics are strictly prohibited in areas where Co₃O₄ NPs are handled.

-

Wash hands thoroughly with soap and water after handling nanomaterials and before leaving the laboratory.

-

-

Labeling: All containers of Co₃O₄ NPs must be clearly labeled with "cobalt oxide nanomaterials" and include any known hazard warnings.

-

Housekeeping:

-

Wet wiping of work surfaces is recommended to clean up spills and prevent dust accumulation. Do not use dry sweeping or compressed air.

-

Utilize disposable bench paper to protect surfaces.

-

Place sticky mats at the exits of the laboratory to reduce the tracking of nanomaterials.

-

-

Spill Management:

-

For minor spills of powdered Co₃O₄ NPs, gently cover the spill with a damp cloth and wipe it up.

-

For liquid suspensions, use absorbent materials to contain the spill before cleaning.

-

Dispose of all cleaning materials as hazardous waste.

-

-

Transportation: When transporting Co₃O₄ NPs, use sealed, shatter-proof secondary containers.

Personal Protective Equipment (PPE)

PPE provides a final barrier between the researcher and the nanomaterial.

-

Gloves: Wear two pairs of nitrile gloves. Remove the outer pair within the fume hood or containment enclosure to prevent contamination of other surfaces.

-

Lab Coats: A lab coat with long sleeves and tight cuffs is mandatory. Non-woven materials like Tyvek are preferred over standard cotton lab coats, as they offer better protection against nanoparticle penetration.

-

Eye Protection: Tight-fitting safety goggles or a full-face shield should be worn to protect against splashes or airborne particles.

-

Respiratory Protection: If working outside of a ventilated enclosure is unavoidable, a respirator with a NIOSH-approved N100, R100, or P100 (HEPA) filter is required. All respirator use must comply with a formal respiratory protection program, including fit testing and training.

Waste Disposal

All waste materials contaminated with Co₃O₄ NPs, including gloves, wipes, bench paper, and used cleaning materials, must be disposed of as hazardous waste. Collect these materials in a sealed, clearly labeled container.

Toxicological Data on Cobalt Oxide Nanomaterials

The toxicity of Co₃O₄ NPs is primarily driven by the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the intracellular release of toxic cobalt ions (Co²⁺). This can lead to cytotoxicity, genotoxicity, and inflammatory responses. The effects are concentration-dependent and vary significantly across different cell types.

In Vitro Cytotoxicity Data

The following tables summarize quantitative data from various in vitro studies on the cytotoxicity of Co₃O₄ NPs.

| Cell Line | Nanoparticle Concentration | Exposure Time | Result |

| A-375 (Human Melanoma) | 303.80 µg/mL | Not specified | IC₅₀ Value (Concentration inhibiting 50% of cell viability)[1] |

| Hep G2 (Human Liver Carcinoma) | ≤ 62.5 µg/mL | Not specified | Not toxic[2] |

| Mcf7 (Human Breast Adenocarcinoma) | 86 µg/mL | Not specified | IC₅₀ Value [2] |

| A549 (Human Lung Carcinoma) | High concentrations | 24 hours | Cytotoxicity observed[3][4] |

| HepG2, Caco-2, SH-SY5Y | Up to 100 µg/mL | 24 hours | No significant cell death observed[3][4] |

| BEAS-2B (Human Bronchial Epithelial) | 40 µg/mL | Not specified | Reduction in cell viability[5] |

| BEAS-2B (Human Bronchial Epithelial) | 1, 5, and 40 µg/mL | Not specified | Early membrane damage observed[5] |

In Vitro Genotoxicity and Oxidative Stress Data

| Cell Line | Nanoparticle Concentration | Exposure Time | Result |

| V79 (Chinese Hamster Lung Fibroblast) | 20-100 µg/mL | 24 hours | Dose-dependent induction of DNA lesions.[6] |

| A549 (Human Lung Carcinoma) | 20 and 40 µg/mL | Not specified | Direct and oxidative DNA damage detected[5] |

| BEAS-2B (Human Bronchial Epithelial) | 40 µg/mL | Not specified | Significant direct DNA damage[5] |

| BEAS-2B (Human Bronchial Epithelial) | 5 µg/mL | Not specified | Peak in oxidative DNA damage[5] |

| Human Leukemia Cells | Not specified | Not specified | Significant generation of Reactive Oxygen Species (ROS)[7][8] |

| HepG2 Cells | 5, 10, 15, 25 µg/mL | 48 hours | Dose-dependent increase in DNA damage[9] |

| Multiple Cell Lines (except Caco-2) | Not specified | Not specified | Increased malondialdehyde and 8-hydroxydeoxyguanosine levels, and decreased glutathione levels.[3] |

Mechanistic Pathways and Experimental Workflows

Signaling Pathway of Co₃O₄ NP-Induced Apoptosis

Studies in human leukemia cells have shown that Co₃O₄ NPs induce apoptosis through an oxidative stress-mediated signaling cascade.[7][8] The nanoparticles trigger the production of ROS, leading to an increase in Tumor Necrosis Factor-alpha (TNF-α). This, in turn, activates a downstream caspase cascade, culminating in programmed cell death.

General Risk Assessment Workflow

A structured approach is necessary to evaluate the potential risks associated with cobalt oxide nanomaterials. This workflow outlines the key stages from material characterization to risk management.

Experimental Workflow for In Vitro Toxicity Assessment

A typical workflow for assessing the in vitro toxicity of Co₃O₄ NPs involves a tiered approach, starting with cytotoxicity assays, followed by more specific assays for genotoxicity and mechanistic investigation.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to assess the safety of cobalt oxide nanomaterials.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Nanoparticle Treatment: Prepare serial dilutions of the Co₃O₄ NP suspension in culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24 or 48 hours).

-

MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

LDH Assay for Membrane Integrity

This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Control Preparation: Prepare three types of controls:

-

Vehicle Control: Untreated cells.

-

Positive Control (Maximum LDH Release): Treat a set of control cells with a lysis buffer (e.g., 1% Triton X-100) for 30-45 minutes before collecting the supernatant.

-

Background Control: Culture medium without cells.

-

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a catalyst). Add 100 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Stop the reaction by adding 50 µL of a stop solution (e.g., 1N HCl). Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release:

-

Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Positive Control - Absorbance of Vehicle)] x 100

-

Alkaline Comet Assay for Genotoxicity

This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks in individual cells.

-

Cell Preparation: After exposing cells to Co₃O₄ NPs, harvest them by trypsinization and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix approximately 40 µL of the cell suspension with 160 µL of 0.5% low-melting-point agarose (at 37°C). Pipette 180 µL of this mixture onto a slide pre-coated with 1.5% normal-melting-point agarose. Cover with a coverslip and allow to solidify on ice for 10-15 minutes.

-

Cell Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for at least 1 hour at 4°C in the dark.

-

DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage of ~25 V (~300 mA) for 20-30 minutes. This will cause the fragmented DNA to migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: After electrophoresis, gently rinse the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

-

Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected comets per slide using specialized image analysis software. The percentage of DNA in the tail is a common metric for quantifying DNA damage.

ELISA for Cytokine Measurement (TNF-α)

This assay is used to quantify the concentration of specific inflammatory cytokines, such as TNF-α, released by cells in response to nanoparticle exposure.

-

Sample Collection: Expose cells to Co₃O₄ NPs as described previously. After the incubation period, collect the cell culture supernatant and centrifuge it to remove any cells or debris. Store the supernatant at -80°C if not used immediately.

-

Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for TNF-α. Incubate overnight at 4°C.

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Incubation: Wash the plate again. Add your collected cell supernatants and a series of known concentrations of recombinant TNF-α (to create a standard curve) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for TNF-α to each well and incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB) to each well. A blue color will develop in proportion to the amount of TNF-α present.

-

Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use this curve to determine the concentration of TNF-α in your experimental samples.

References

- 1. mdpi.com [mdpi.com]

- 2. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Cobalt Oxide Polymorphs: Stability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the primary polymorphs of cobalt oxide, focusing on their crystal structures, relative stabilities, and the thermodynamic principles governing their transformations. Detailed experimental protocols for the synthesis and characterization of these materials are provided to facilitate reproducible research and development.

Introduction to Cobalt Oxide Polymorphs

Cobalt, a transition metal, forms several stable oxides, with the most common being cobalt(II) oxide (CoO), cobalt(II,III) oxide (Co3O4), and cobalt(III) oxide (Co2O3). These polymorphs exhibit distinct crystal structures, oxidation states of cobalt, and consequently, different physical and chemical properties. Understanding the stability and interconversion of these phases is critical for their application in diverse fields, including catalysis, energy storage, and biomedical sciences.

Cobalt(II) Oxide (CoO) exists in two primary crystalline forms: a stable rocksalt (cubic) structure and a metastable wurtzite (hexagonal) structure. In both forms, cobalt is in the +2 oxidation state.

Cobalt(II,III) Oxide (Co3O4) adopts a normal spinel crystal structure. This mixed-valence oxide contains both Co²⁺ and Co³⁺ ions. The Co²⁺ ions occupy tetrahedral sites, while the Co³⁺ ions reside in octahedral sites within the cubic close-packed oxygen lattice.[1] Co3O4 is generally considered the most thermodynamically stable cobalt oxide under ambient conditions.[2]

Cobalt(III) Oxide (Co2O3) is the least stable of the common cobalt oxides and tends to decompose into Co3O4 and oxygen at elevated temperatures.[2] It is reported to have a corundum-type structure.

Structural and Thermodynamic Properties

The fundamental properties of the main cobalt oxide polymorphs are summarized in the tables below, providing a comparative overview of their structural and thermodynamic characteristics.

Table 1: Crystallographic Data of Cobalt Oxide Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |

| CoO (rocksalt) | Cubic | Fm-3m | a = 4.2615[3] |

| CoO (wurtzite) | Hexagonal | P63mc | a = 3.244, c = 5.203[4] |

| Co3O4 (spinel) | Cubic | Fd-3m | a = 8.08[5] |

| Co2O3 | Orthorhombic | Cmcm | a = 3.02, b = 9.85, c = 15.22[6] |

Table 2: Thermodynamic Data of Cobalt Oxide Polymorphs

| Polymorph | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |

| CoO | -237.7[7] | Not readily available |

| Co3O4 | -910.0[8] | 114.22[8] |

| Co2O3 | -577[9] | Not readily available |

Stability and Phase Transformations

The stability of cobalt oxide polymorphs is intricately linked to temperature and oxygen partial pressure. The transformation between these phases is a key aspect of their chemistry and is crucial for controlling the synthesis of a desired polymorph.

The oxidation of CoO to Co3O4 typically occurs at temperatures between 600 and 700 °C in the presence of air.[10] Conversely, Co3O4 decomposes back to CoO at temperatures above 900 °C.[10] The phase transition from the hexagonal wurtzite CoO to the more stable cubic rocksalt CoO can be induced by heating to 320 °C in an inert atmosphere or under vacuum.[11] Co2O3 is thermally unstable and will decompose to Co3O4 upon heating.

The following diagram illustrates the key transformation pathways between the common cobalt oxide polymorphs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. krishisanskriti.org [krishisanskriti.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drjez.com [drjez.com]

- 9. Cobalt(III) oxide - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. WikiSlice [kawa.ac.ug]

Theoretical Modeling of Cobalt Oxide Surfaces: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of cobalt oxide surfaces, aimed at researchers, scientists, and drug development professionals. The document details the core computational and experimental methodologies, presents key quantitative data for comparative analysis, and visualizes complex processes and workflows.

Core Theoretical Modeling Techniques

The theoretical investigation of cobalt oxide surfaces predominantly relies on quantum mechanical methods, with Density Functional Theory (DFT) being the most prominent. These computational approaches provide valuable insights into the electronic structure, stability, and reactivity of different cobalt oxide surfaces, which are crucial for understanding their catalytic and electrochemical properties.

A significant challenge in modeling cobalt oxides is the strong electron correlation in the d-orbitals of cobalt. Standard DFT functionals often fail to accurately describe these systems. The DFT+U method, which incorporates a Hubbard U term, is a widely accepted approach to correct for the on-site Coulomb interactions of localized d-electrons, providing a more accurate description of the electronic and magnetic properties of cobalt oxides. The choice of the U value is critical and is often calibrated to reproduce experimental properties like band gaps or formation enthalpies. Studies have shown that a U value of around 3.0 eV provides a good overall description of the electronic structure and surface reactivity of Co3O4, while a value of 5.9 eV may be better suited for describing its magnetic properties.[1]

Surface slab models are the most common approach for modeling extended surfaces. These models consist of a finite number of atomic layers periodic in two dimensions, with a vacuum region to separate the slab from its periodic images in the third dimension. The choice of surface termination and slab thickness is crucial for obtaining converged and accurate results.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical and experimental studies of cobalt oxide surfaces.

Table 1: Calculated Magnetic Moments and Lattice Parameters for Cobalt Oxides

| Cobalt Oxide Phase | Method | Ueff (eV) | Magnetic Moment (μB/Co atom) | Lattice Parameter (Å) |

| CoO | DFT+U | 3.0 | Not specified | 4.26 |

| Co3O4 | DFT+U | 3.0 | Co2+: ~2.63 | 8.08 |

| Co3O4 | DFT+U | 5.9 | Not specified | Not specified |

Data sourced from multiple computational studies. Magnetic moments can vary based on the specific cobalt ion (Co2+ or Co3+) and its coordination environment.

Table 2: Calculated Surface Energies of Co3O4 Facets

| Surface Facet | Method | Surface Energy (J/m²) |

| (100) | DFT | 1.39 |

| (110) | DFT | 1.65 |

| (111) | DFT | 1.48 |

Surface energies can vary depending on the specific surface termination and the computational method used.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of cobalt oxide materials, which are often used to validate theoretical models.

Synthesis of Cobalt Oxide (Co3O4) Nanoparticles via Sol-Gel Method

The sol-gel method is a versatile technique for synthesizing metal oxide nanoparticles with good control over their properties.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)

-

Ethylene glycol (C2H6O2)

-

Deionized water

Procedure:

-

Prepare a solution by dissolving cobalt (II) nitrate hexahydrate in ethylene glycol at a specific molar ratio (e.g., 1:3).

-

Stir the solution vigorously at room temperature for 2 hours using a magnetic stirrer to ensure homogeneity.

-

Heat the solution to 90 °C while continuing to stir until a gel is formed.

-

Dry the gel in a microwave oven at 120 °C to remove excess water.

-

Pulverize the dried gel for 1 hour to obtain a fine powder.

-

Sinter the powder in a furnace at a specified temperature (e.g., 700 °C) for a set duration (e.g., 2 hours) to obtain crystalline Co3O4 nanoparticles.

Synthesis of Cobalt Oxide (Co3O4) Nanoparticles via Co-Precipitation Method

Co-precipitation is a simple and cost-effective method for synthesizing metal oxide nanoparticles.[3]

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

Procedure:

-

Dissolve a specific amount of cobalt(II) nitrate hexahydrate in deionized water to prepare a precursor solution (e.g., 0.6 M).

-

Prepare a precipitating agent solution by dissolving NaOH or KOH in deionized water (e.g., 3.2 M).

-

Slowly add the precipitating agent solution dropwise to the cobalt nitrate solution under constant stirring. A pink precipitate of cobalt hydroxide (Co(OH)2) will form immediately.

-

Continue stirring to allow for the oxidation of the precipitate, which will turn dark brown.

-

Separate the precipitate by filtration and wash it several times with deionized water to remove any remaining ions.

-

Dry the precipitate in an oven at 110 °C for 20 hours.

-

Grind the dried cobalt hydroxide and then calcine it in a furnace at a specific temperature (e.g., 300 °C, 500 °C, or 700 °C) for 3-4 hours to obtain Co3O4 nanoparticles.[4]

Characterization Techniques

X-ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, phase purity, and crystallite size of the synthesized cobalt oxide nanoparticles.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Parameters: The 2θ scan range is typically from 20° to 80° with a step size of 0.02°. The crystallite size can be estimated using the Scherrer equation.

X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To analyze the elemental composition and oxidation states of the elements on the surface of the material.

-

Instrument: An XPS spectrometer with a monochromatic Al Kα X-ray source.

-

Analysis: High-resolution spectra of Co 2p and O 1s regions are acquired. The Co 2p spectrum is deconvoluted to identify the presence and ratio of Co2+ and Co3+ species. The binding energy is typically calibrated using the C 1s peak at 284.6 eV.[5]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and reaction mechanisms relevant to the study of cobalt oxide surfaces.

Computational Workflow for DFT Studies of Catalytic Surfaces

This diagram outlines a typical workflow for performing DFT calculations to investigate the properties of catalytic surfaces.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cobalt Oxide Nanoparticles via Thermal Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt oxide nanoparticles (Co₃O₄ NPs) are of significant interest in various scientific and technological fields, including catalysis, energy storage, and biomedical applications, owing to their unique electronic and magnetic properties. The thermal decomposition method offers a straightforward and effective route for the synthesis of Co₃O₄ NPs with controlled size and morphology. This document provides detailed protocols and application notes for the synthesis of Co₃O₄ NPs using this method, intended for researchers, scientists, and professionals in drug development.

Principle of Thermal Decomposition

Thermal decomposition involves the heating of a cobalt-containing precursor to a specific temperature, at which it decomposes to form cobalt oxide nanoparticles. The size, shape, and crystallinity of the resulting nanoparticles can be controlled by various experimental parameters, including the type of precursor, decomposition temperature, heating rate, and the presence of surfactants or capping agents.

Experimental Protocols